(R)-1-(Cyclohexylmethyl)piperidin-3-amine is a chiral, non-proteinogenic amine containing a piperidine ring substituted at the 1-position with a cyclohexylmethyl group and at the 3-position with an amine group. It is a valuable building block in organic synthesis, particularly in medicinal chemistry for the development of new pharmaceutical agents. [, , ] Due to its structural features, it can be incorporated into various molecular scaffolds, leading to diverse pharmacological profiles.
This compound is derived from piperidine, a six-membered heterocyclic amine. Its classification falls under the category of aliphatic amines, and it is often studied for its pharmacological properties. The structural formula can be represented as C12H23N, indicating it consists of 12 carbon atoms, 23 hydrogen atoms, and one nitrogen atom. The dihydrochloride salt form is also commercially available, which enhances its solubility and stability for various applications .
The synthesis of (R)-1-(cyclohexylmethyl)piperidin-3-amine can be accomplished through several methods:
The molecular structure of (R)-1-(cyclohexylmethyl)piperidin-3-amine reveals several key features:
The molecular weight of (R)-1-(cyclohexylmethyl)piperidin-3-amine is approximately 195.33 g/mol, and its chemical formula can be denoted as C12H23N. Structural analyses using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry can confirm its identity and purity .
(R)-1-(cyclohexylmethyl)piperidin-3-amine participates in various chemical reactions typical for amines:
These reactions are crucial for developing new derivatives with enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action of (R)-1-(cyclohexylmethyl)piperidin-3-amine is primarily linked to its interaction with neurotransmitter systems:
These mechanisms indicate potential therapeutic applications in treating neurological disorders such as depression or Alzheimer's disease.
(R)-1-(cyclohexylmethyl)piperidin-3-amine exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications .
(R)-1-(cyclohexylmethyl)piperidin-3-amine has several scientific applications:
(R)-1-(Cyclohexylmethyl)piperidin-3-amine serves as a structural motif in non-nucleoside reverse transcriptase inhibitors (NNRTIs) that target the hydrophobic channel of the NNRTI binding pocket (NNIBP) in HIV-1 reverse transcriptase. The cyclohexylmethyl group enhances hydrophobic interactions with conserved residues (Tyr181, Tyr188, and Trp229) within this channel, while the chiral piperidine amine forms hydrogen bonds with Lys101 backbone carbonyls. This dual interaction stabilizes the "closed" conformation of the enzyme, allosterically inhibiting RNA/DNA-dependent DNA polymerase activity [10]. The (R)-enantiomer exhibits superior steric complementarity to the NNIBP compared to its (S)-counterpart, reducing wild-type (WT) HIV-1 IIIB strain replication at EC₅₀ values of 1.6–2.5 nM in MT-4 cells [10].
Table 1: Antiviral Activity of (R)-Piperidine Derivatives Against HIV-1 Strains
Compound | WT HIV-1 (EC₅₀, nM) | K103N Mutant (EC₅₀, nM) | E138K Mutant (EC₅₀, nM) |
---|---|---|---|
Unsubstituted lead | 1.6 | 8,480 | 6,700 |
FT1 analog* | 19.0 | 1,200 | 850 |
5-Methyl derivative | 2.5 | 112 | 41 |
Note: FT1 contains (R)-1-(cyclohexylmethyl)piperidin-3-amine linked to diarylpyrimidine .
The compound's efficacy against clinically relevant mutations stems from its flexible binding adaptation. For K103N mutants (which sterically hinder NNIBP access), the cyclohexylmethyl group maintains hydrophobic contacts with Pro236, compensating for lost interactions. Against E138K mutants, the protonated piperidine nitrogen forms salt bridges with Glu138, restoring binding affinity. Derivatives like FT1 exhibit EC₅₀ values of 1.2 μM (K103N) and 0.85 μM (E138K)—significantly lower than first-generation NNRTIs like nevirapine (EC₅₀ > 10 μM) [10]. Molecular dynamics simulations confirm the (R)-configuration minimizes steric clashes with mutant residues, preserving submicromolar potency .
Structural analogs of (R)-1-(cyclohexylmethyl)piperidin-3-amine serve as androgen receptor (AR) antagonists by mimicking the pharmacophore of otenabant. The cyclohexylmethyl group occupies the AR ligand-binding domain (LBD) hydrophobic cleft, while the piperidine nitrogen hydrogen-bonds with Asn705. In LNCaP prostate cancer cells, these analogs (e.g., compound 75) demonstrate AR binding affinities (Kᵢ = 6 nM) and suppress testosterone-induced proliferation (IC₅₀ = 40 nM) [2]. The (R)-configuration is critical for helicity-12 repositioning, which disrupts AR-coactivator recruitment [2] .
Table 2: Androgen Receptor Binding of Structural Analogs
Modification Site | Binding Affinity (Kᵢ, nM) | Cellular Activity (IC₅₀, nM) |
---|---|---|
Unsubstituted piperidine | 42 | 150 |
N-Cyclohexylmethyl | 6 | 40 |
N-Benzyl | 780 | >1,000 |
Source: CB1 antagonist SAR studies repurposed for AR targeting [2].
Advanced derivatives incorporate (R)-1-(cyclohexylmethyl)piperidin-3-amine into proteolysis-targeting chimeras (PROTACs). The piperidine amine links to E3 ligase ligands (e.g., von Hippel-Lindau or cereblon recruiters), enabling AR ubiquitination and degradation. In enzalutamide-resistant VCaP cells, these PROTACs reduce AR levels by 90% at 100 nM concentrations, versus 40% reduction with classical antagonists. The cyclohexylmethyl group enhances cell permeability (cLogP = 4.5), facilitating nuclear AR degradation .
(R)-1-(Cyclohexylmethyl)piperidin-3-amine derivatives act as peripherally restricted cannabinoid receptor 1 (CB1) inverse agonists. N-Functionalization with sulfonamide groups increases topological polar surface area (TPSA > 140 Ų) and reduces blood-brain barrier permeability (A-to-B ratio < 0.1). These compounds suppress CB1 constitutive activity (Kₑ = 1.4–54 nM) without CNS-mediated anxiety effects. In diabetic models, they improve insulin sensitivity by blocking hepatic CB1 receptors, with efficacy comparable to rimonabant but devoid of brain penetration [2] [9].
Rigidified analogs of this scaffold exhibit dual activity against acetylcholinesterase (AChE) and 5-HT₄ receptors. The cyclohexylmethyl group binds AChE's peripheral anionic site (PAS), while the piperidine interacts with the catalytic anionic site (CAS). Compound 32a—a benzisoxazole derivative—shows AChE inhibition (IC₅₀ = 34 nM) and 5-HT₄ affinity (Kᵢ = 300 nM). This dual action enhances synaptic acetylcholine and promotes non-amyloidogenic APP processing, positioning it for Alzheimer’s disease therapy [3] [8].
Table 3: Neurological Target Engagement Profiles
Biological Target | Activity Value | Compound Example |
---|---|---|
CB1 inverse agonism | Kₑ = 1.4 nM | Sulfonamide derivative |
AChE inhibition | IC₅₀ = 34 nM | Benzisoxazole 32a |
5-HT₄ receptor binding | Kᵢ = 300 nM | Benzisoxazole 32a |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7